N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide
Description
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1-methylpyrazole group and at position 2 with a 2-(p-tolyloxy)acetamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive analogs targeting enzymes and receptors .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-10-3-5-11(6-4-10)22-9-13(21)17-15-19-18-14(23-15)12-7-8-16-20(12)2/h3-8H,9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPYFKBPTIPYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole and oxadiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Tolyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the pyrazole ring can yield pyrazolecarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and antimicrobial agent. Its unique structural features allow it to interact with specific enzymes and receptors, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in substituent positions, heterocyclic cores, and functional groups, leading to variations in molecular weight, solubility, and bioactivity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Notes:
- The target compound’s p-tolyloxy group likely improves lipid solubility compared to o-tolyloxy analogs, which may enhance cellular uptake .
Table 2: Bioactivity Comparison
Key Observations :
- Pyridazinone derivatives () exhibit receptor-mediated activity, while oxadiazoles () show broader enzyme inhibition. The target compound’s oxadiazole core and acetamide linker may favor enzyme targeting over receptor agonism .
- The 1-methylpyrazole group in the target compound could improve metabolic stability compared to indole -substituted analogs, which may undergo oxidative degradation .
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole moiety and an oxadiazole ring, known for their roles in various biological activities. The molecular formula is , and its structural representation can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.31 g/mol |
| SMILES Notation | CN1C(=CC=N1)C2=NN=C(O2)N |
Antimicrobial Activity
Recent studies have indicated that derivatives of the oxadiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole moiety have shown considerable antibacterial activity against gram-positive and gram-negative bacteria. The compound in focus has demonstrated effective inhibition against various strains with EC50 values comparable to traditional antibiotics .
Anticancer Properties
The anticancer potential of similar pyrazole derivatives has been explored extensively. For example, compounds with a similar structure have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific compound may also exhibit cytotoxicity against different cancer types, although more targeted studies are required to quantify this effect.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and cardiovascular conditions. Compounds derived from the oxadiazole framework have been studied for their COX-II inhibitory activity. Preliminary data suggest that this compound may exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cancer progression. The presence of the pyrazole ring may facilitate binding to these targets due to its electron-rich nature.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Antibacterial Activity : A study evaluating various oxadiazole derivatives found that certain compounds exhibited EC50 values as low as 8.72 μg/mL against Xanthomonas axonopodis, outperforming conventional treatments .
- Anticancer Activity : In vitro assays demonstrated that structurally related pyrazole derivatives significantly reduced cell viability in A431 and Jurkat cell lines, suggesting potential for development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
